1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole
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Overview
Description
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. This method is favored due to its straightforward and flexible nature. The reaction conditions often include the use of sodium azide as the inorganic azide source, combined with an ammonium halide additive in dipolar aprotic solvents . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining high product quality. The use of automated systems and advanced monitoring techniques ensures consistent reaction conditions and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups .
Scientific Research Applications
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological processes. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biomolecules, facilitating its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-4-phenyl-1H-tetrazole: Similar structure but lacks the dihydro component.
1,5-Dimethyl-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
1,5-Dimethyl-4-phenyl-1H-pyrazole: Features a pyrazole ring, differing in nitrogen atom arrangement.
Uniqueness
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is unique due to its specific arrangement of methyl and phenyl groups on the tetrazole ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
41217-46-3 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1,5-dimethyl-4-phenyl-5H-tetrazole |
InChI |
InChI=1S/C9H12N4/c1-8-12(2)10-11-13(8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
NPCCYLGCSLFGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(N=NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
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